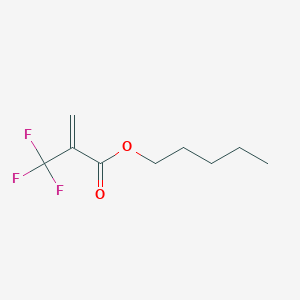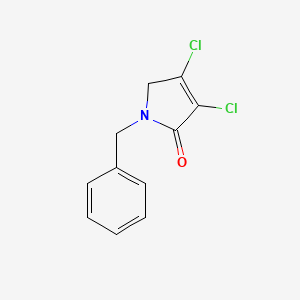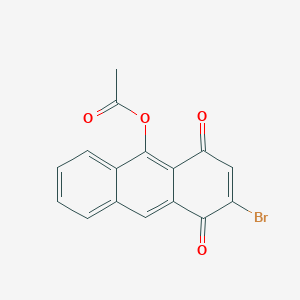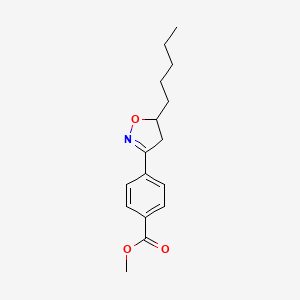![molecular formula C14H20N2O2S B14229803 Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 827036-77-1](/img/structure/B14229803.png)
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is a chemical compound with the molecular formula C14H20N2O2S It is a derivative of benzamide, characterized by the presence of a mercaptoacetyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, mild, and highly efficient nature.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and Lewis acidic ionic liquids can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Substituted amides and esters.
Scientific Research Applications
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mechanism of Action
The mechanism of action of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The mercapto group can scavenge free radicals, thereby reducing oxidative stress.
Antibacterial Activity: The compound can disrupt bacterial cell walls and inhibit bacterial growth.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is unique due to its specific structure, which includes a mercaptoacetyl group and a pentyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
827036-77-1 |
|---|---|
Molecular Formula |
C14H20N2O2S |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C14H20N2O2S/c17-13(11-19)15-9-5-2-6-10-16-14(18)12-7-3-1-4-8-12/h1,3-4,7-8,19H,2,5-6,9-11H2,(H,15,17)(H,16,18) |
InChI Key |
QVFDBBVDKHQFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
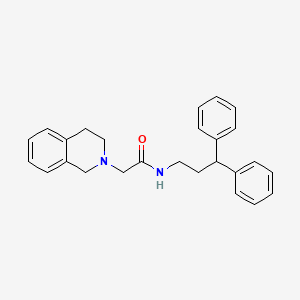
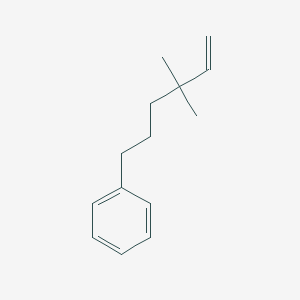
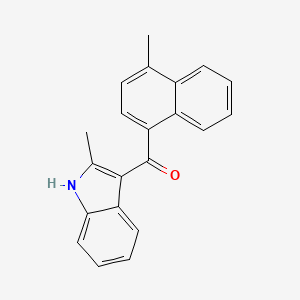
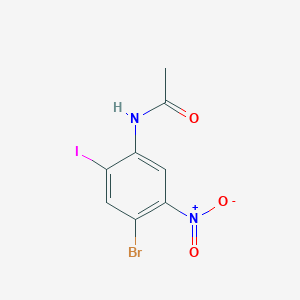
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
